Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide
Overview
Description
“Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide” is a chemical compound with the empirical formula C10H9NO3S . It is a solid substance and its molecular weight is 223.25 .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(OC)C1=CC=C(SC2)C(NC2=O)=C1
. The InChI key is UFSVRHNRNVVBJR-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid . Its melting point is reported to be between 178-180°C . The compound has a molecular weight of 223.25 .Scientific Research Applications
Synthesis and Biological Potential Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide and its derivatives have been extensively researched for their potential biological activities. Notably, a series of novel biologically active compounds derived from this chemical structure were synthesized, which demonstrated significant antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009). Additionally, the compound's derivatives have shown remarkable antimicrobial properties, with certain derivatives standing out for their potent antimicrobial activity (Maheshwari & Goyal, 2017).
Chemical Synthesis and Material Science The compound is also used as a precursor in chemical syntheses, demonstrating its versatility in organic chemistry. A straightforward synthesis process starting from saccharin sodium salt has led to the creation of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, which found application as a precursor for synthesizing quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal et al., 2006). This highlights the compound's role in advancing material science and medical research.
Crystallography and Structural Chemistry In the field of crystallography, this compound has facilitated the study of crystallization and dehydration phenomena. For instance, the compound's behavior during crystallization in different solvents was meticulously studied, revealing fascinating insights into molecular interactions and structural transformations (Arshad et al., 2013).
Safety and Hazards
The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement code associated with this classification is H317 . The compound is also classified as a combustible solid (Storage Class Code 11) .
Biochemical Analysis
Biochemical Properties
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to enhanced cellular resilience against oxidative damage . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to inhibit enzymes is particularly noteworthy, as it can modulate metabolic pathways and cellular processes. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Properties
IUPAC Name |
methyl 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(13)6-2-3-8-7(4-6)11-9(12)5-17(8,14)15/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULZVFWKGHGJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657487 | |
Record name | Methyl 1,1,3-trioxo-1,2,3,4-tetrahydro-1lambda~6~,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702669-47-4 | |
Record name | Methyl 1,1,3-trioxo-1,2,3,4-tetrahydro-1lambda~6~,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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